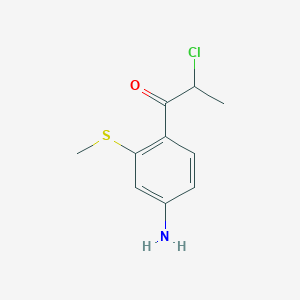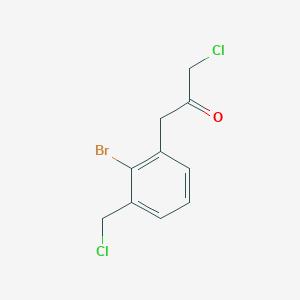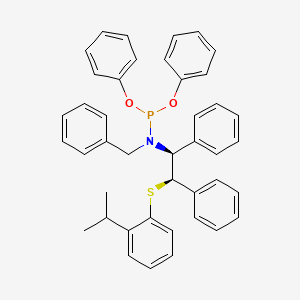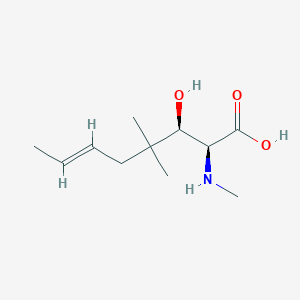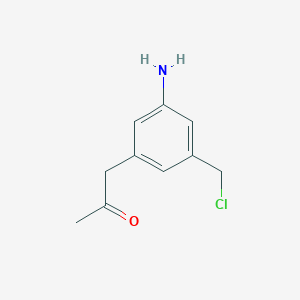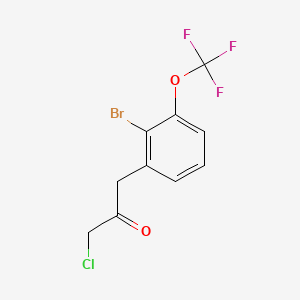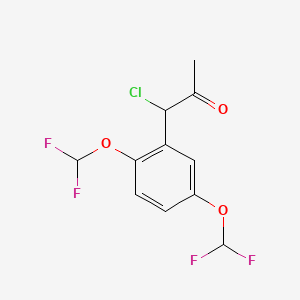
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a chloropropanone moiety
准备方法
The synthesis of 1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy phenyl intermediate: This step involves the reaction of a phenol derivative with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy groups.
Chloropropanone formation: The intermediate is then reacted with chlorinating agents to introduce the chloropropanone moiety, resulting in the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Coupling reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and coupling catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents employed.
科学研究应用
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological studies: The compound can be used as a probe to study biochemical pathways and interactions due to its distinct chemical properties.
作用机制
The mechanism of action of 1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy groups can enhance binding affinity and specificity, while the chloropropanone moiety can participate in covalent interactions with target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects.
相似化合物的比较
1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with similar compounds, such as:
1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one: This compound has trifluoromethoxy groups instead of difluoromethoxy groups, which can affect its chemical reactivity and biological activity.
1-(2,5-Dimethoxyphenyl)-1-chloropropan-2-one: The presence of methoxy groups instead of difluoromethoxy groups can lead to differences in electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H9ClF4O3 |
|---|---|
分子量 |
300.63 g/mol |
IUPAC 名称 |
1-[2,5-bis(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O3/c1-5(17)9(12)7-4-6(18-10(13)14)2-3-8(7)19-11(15)16/h2-4,9-11H,1H3 |
InChI 键 |
QBNACZAWWDAMMT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC(F)F)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


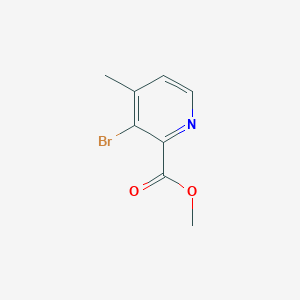
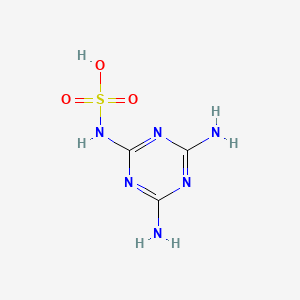

![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)
